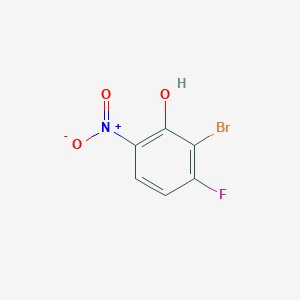

2-Bromo-3-fluoro-6-nitrophenol

Overview

Description

The compound 2-Bromo-3-fluoro-6-nitrophenol is a halogenated nitrophenol, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with bromo, fluoro, and nitro substituents on a phenol backbone have been studied extensively. These studies offer insights into the structural, spectroscopic, and electronic properties of such compounds, which can be extrapolated to understand 2-Bromo-3-fluoro-6-nitrophenol.

Synthesis Analysis

The synthesis of halogenated nitrophenols typically involves electrophilic substitution reactions, as seen in the synthesis of 2,4,6-Bromo-4'-nitro ether, where bromine and phenol are the main raw materials . Similarly, the synthesis of 2-Bromo-4-nitrophenol from 2-methoxy-5-nitroaniline via diazotization and the Sandmeyer reaction indicates the use of halogenation and nitration steps that are likely relevant to the synthesis of 2-Bromo-3-fluoro-6-nitrophenol .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of related compounds, providing detailed information on molecular geometry . The molecular structure of halogenated nitrophenols is influenced by the presence of electron-withdrawing groups, such as nitro and halogen atoms, which can affect the electron density distribution within the molecule.

Chemical Reactions Analysis

The reactivity of halogenated nitrophenols is characterized by their ability to undergo further chemical transformations. For instance, nitration reactions of bromophenols can lead to nitro-debromination products . The presence of halogen atoms also allows for nucleophilic substitution reactions, as demonstrated in the synthesis of 2-Bromo-4-nitrophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrophenols are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . Computational methods, including density functional theory (DFT), provide insights into vibrational frequencies, electronic properties, and molecular electrostatic potential . The polarizability and hyperpolarizability properties of these molecules are also of interest due to their potential applications in nonlinear optics .

Safety and Hazards

Mechanism of Action

Target of Action

Nitrophenol compounds are generally known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitrophenols typically act by forming a nitroso derivative that can bind to proteins and inhibit their function

Biochemical Pathways

Nitrophenols can potentially affect multiple pathways due to their broad reactivity .

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine .

Result of Action

Nitrophenols can cause oxidative stress and potential cytotoxicity .

properties

IUPAC Name |

2-bromo-3-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUSAMCYDUMVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547868 | |

| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-6-nitrophenol | |

CAS RN |

103979-08-4 | |

| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-fluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)